molecular formula C18H15Cl2F3N2O3S B2635596 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341965-12-6

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2635596
M. Wt: 467.28
InChI Key: VKYLZJJPXUBUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H15Cl2F3N2O3S and its molecular weight is 467.28. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

One significant area of application for this compound is in anticancer research. A pharmacophore hybridization approach has demonstrated the design of drug-like small molecules with anticancer properties. Specifically, compounds involving thiadiazole and dichloroacetic acid moieties, related to the chemical structure , have been synthesized for their potential anticancer activity. These compounds are studied for their efficacy across a wide array of cancer cell lines, indicating a broader impact on cancer treatment research (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Antifungal Activity

The exploration of antimicrobial and antifungal activities represents another vital research application. Compounds structurally similar to or derivatives of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for their potential in treating microbial infections. This includes assessing their efficacy against a variety of bacterial and fungal strains, thereby contributing to the development of new antimicrobial agents (Darwish, Atia, & Farag, 2014).

Chemiluminescence and Analytical Applications

Another research avenue is the study of chemiluminescence. Compounds with sulfanyl-, sulfinyl-, and sulfonyl-substitutions, related to the core structure of interest, have been synthesized and analyzed for their base-induced chemiluminescence properties. These studies offer insights into potential applications in analytical chemistry, including the development of new chemiluminescent probes for biological and chemical assays (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Environmental and Agricultural Chemistry

The compound's derivatives also find applications in environmental and agricultural chemistry, particularly in the study of herbicides and their breakdown products in aquatic systems. Understanding the transformation pathways of chemically related herbicides can inform safer environmental practices and the development of more sustainable agricultural chemicals (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).

properties

IUPAC Name

2-[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F3N2O3S/c1-28-15-7-14(12(19)6-13(15)20)25-17(27)9-29-8-16(26)24-11-4-2-3-10(5-11)18(21,22)23/h2-7H,8-9H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYLZJJPXUBUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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